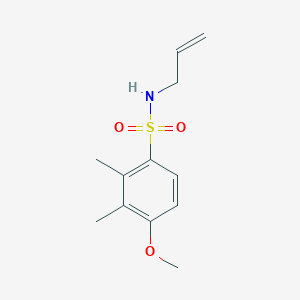
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the chlorophenoxy family, which has been used as herbicides since the 1940s. Dicamba is a systemic herbicide that is absorbed by the plant and translocated to the growing points, where it inhibits cell division and growth, leading to the death of the plant.
Mécanisme D'action
Dicamba acts by disrupting the normal growth and development of plants. It is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). Dicamba binds to the same receptor as IAA and activates the same signaling pathways, leading to the stimulation of cell division and growth. However, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is more stable than IAA and persists in the plant for a longer time, leading to overstimulation of growth and eventually the death of the plant.
Biochemical and Physiological Effects
Dicamba affects the metabolism and transport of auxins in plants, leading to changes in gene expression and physiological processes. It also affects the activity of enzymes involved in cell division and growth, leading to the inhibition of these processes. Dicamba can also affect the uptake and transport of nutrients in plants, leading to nutrient deficiencies and stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba is a useful tool in scientific research due to its ability to induce somatic mutations in plants and its effects on auxin transport and metabolism. However, it has limitations in terms of its specificity and potential effects on non-target organisms. It is important to use 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in a controlled environment and to follow proper safety protocols to minimize the potential risks.
Orientations Futures
There are many potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Development of new this compound formulations with improved specificity and reduced environmental impact.
2. Study of the effects of this compound on non-target organisms, including insects, birds, and mammals.
3. Investigation of the mechanisms of this compound resistance in weeds and the development of new herbicides with different modes of action.
4. Study of the effects of this compound on soil microbiota and ecosystem processes.
5. Development of new this compound-based tools for plant breeding and genetic engineering.
In conclusion, this compound is a widely used herbicide with important applications in agriculture and scientific research. Its mechanism of action and effects on plant physiology and biochemistry have been extensively studied, but there are still many potential future directions for research on this compound. It is important to use this compound responsibly and to continue to investigate its potential benefits and risks.
Méthodes De Synthèse
Dicamba can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting 2,4-dichlorophenoxyacetic acid with 2-hydroxy-4,5-dimethylphenylamine. The synthesis process is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its herbicidal properties and its effects on non-target plants and animals. It has also been used as a tool in scientific research to study plant physiology and biochemistry. Dicamba is used to induce somatic mutations in plants, which can be used to study gene function and regulation. It is also used to study auxin transport and metabolism in plants.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-5-13(14(20)6-10(9)2)19-16(21)8-22-15-4-3-11(17)7-12(15)18/h3-7,20H,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAEIMPJBXHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)

![1-bromo-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4954945.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4954949.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)

